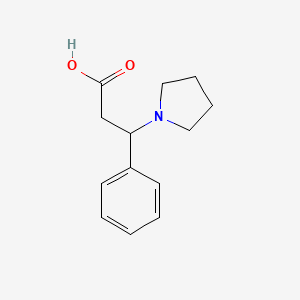
3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of phenylacetic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves rigorous purification steps to achieve the desired purity levels required for research and industrial applications .
化学反应分析
Types of Reactions
3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the development of new materials and chemicals.
作用机制
The mechanism of action of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
相似化合物的比较
Similar Compounds
3-Pyrrolidin-1-yl-propionic acid: Similar in structure but lacks the phenyl group.
Phenylacetic acid: Contains the phenyl group but lacks the pyrrolidin-1-yl group.
Uniqueness
3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is unique due to the presence of both the phenyl and pyrrolidin-1-yl groups, which confer distinct chemical and biological properties .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
3-phenyl-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16) |
InChI 键 |
WCQOIOOELNYCFG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(CC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















